molecular formula C9H6N2O B1356709 Cinnoline-3-carbaldehyde CAS No. 51073-57-5

Cinnoline-3-carbaldehyde

Cat. No. B1356709
CAS RN: 51073-57-5
M. Wt: 158.16 g/mol
InChI Key: IVZANHPQJIQFAX-UHFFFAOYSA-N
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Description

Cinnoline-3-carbaldehyde is a compound that falls under the category of cinnoline derivatives . Cinnoline is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .


Synthesis Analysis

Methods for the synthesis of cinnolines have been discussed in various studies . For instance, a synthesis of quinoline via aniline and glycerine in the presence of a strong acid has been reported .


Molecular Structure Analysis

Cinnoline, the core structure of Cinnoline-3-carbaldehyde, is a six-membered ring system with two nitrogen atoms. It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine . A detailed molecular structure analysis of a similar compound, Cinnoline-4-Carboxylic Acid, has been conducted .


Chemical Reactions Analysis

The chemistry of cinnolines has been extensively studied. For instance, reactions between aromatic carbon supernucleophiles and 1,2-Diazabuta-1,3-dienes have been reported to yield new pyrazolone and cinnoline derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cinnoline-3-carbaldehyde and its analogs are crucial in the synthesis of quinoline ring systems and constructing fused or binary heterocyclic systems. These compounds have been extensively studied for their synthesis and chemical reactivity, contributing significantly to organic and medicinal chemistry (Hamama et al., 2018).
  • The formation of cinnolinecarbaldehydes through the Widman-Stoermer reactions of functionalized 2-phenylbut-2-enes demonstrates the versatility of cinnoline derivatives in organic synthesis (Barton & Pearson, 1987).

Biological and Pharmacological Potential

  • Cinnoline compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some cinnoline derivatives are under evaluation in clinical trials, highlighting their potential in medicinal science (Szumilak & Stańczak, 2019).

Material Science and Catalysis

  • The electrochemical behavior of cinnoline derivatives, such as 3,8-difluorobenzo[c]cinnoline, has been studied, providing insights into their potential applications in material science, especially in the field of electrochemistry (Durmus et al., 2001).

Synthesis of Novel Compounds

  • Cinnoline derivatives have been used in the synthesis of novel compounds with potential antibacterial and antioxidant properties. This includes the creation of various quinoline derivatives through different chemical reactions, showcasing the versatility of cinnoline-3-carbaldehyde in the development of new molecules (Zeleke et al., 2020).

Corrosion Inhibition

  • Quinoline derivatives like cinnoline-3-carbaldehyde have been found to be effective corrosion inhibitors, particularly for mild steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Lgaz et al., 2017).

Future Directions

Cinnoline and its derivatives, including Cinnoline-3-carbaldehyde, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing innovative therapeutic agents based on these compounds .

properties

IUPAC Name

cinnoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZANHPQJIQFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591332
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline-3-carbaldehyde

CAS RN

51073-57-5
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JW Barton, ND Pearson - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Diazotisation of a mixture of the E- and Z-isomers of 2-(2-aminophenyl) but-2-ene-lr4-diol gives 4- ( hydroxymethyl)cinnoline-3-carbaldehyde, by spontaneous oxidation of the presumed …
Number of citations: 11 pubs.rsc.org
HME Hassaneen, TA Abdallah… - Journal of Chemical …, 2005 - journals.sagepub.com
Glyoxalbis(phenylhydrazone) 1a reacts with aromatic aldehydes and secondary amines to yield either propan-1,2-dialdiphenylhydrazones 2 or arylazopyrazoles 7 depending on the …
Number of citations: 8 journals.sagepub.com
J Devlin, R Clogher, M Baumann - Synlett, 2020 - thieme-connect.com
… In conclusion, we report the effective generation of a cinnoline-3-carbaldehyde building block that can be easily prepared on a multigram scale from readily available glucose and …
Number of citations: 6 www.thieme-connect.com

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